molecular formula C14H22BNO3 B596730 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1351994-80-3

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B596730
CAS No.: 1351994-80-3
M. Wt: 263.144
InChI Key: KUKCQXQKMPQOBG-UHFFFAOYSA-N
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Description

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with a propoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceuticals, agrochemicals, and materials science . The propoxy group enhances solubility and modulates steric/electronic effects, while the dioxaborolane acts as a stable boron source for catalytic transformations.

Properties

IUPAC Name

4-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-6-9-17-12-7-8-16-10-11(12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKCQXQKMPQOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744916
Record name 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351994-80-3
Record name 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 4-propoxy-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under inert conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include DMF, toluene, and ethanol.

Major Products

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Oxidation Products: Formation of alcohols or phenols from the oxidation of the boronic ester group.

Scientific Research Applications

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Catalysis: Acts as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions typically involves the activation of the boronic ester group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Substituent Diversity and Structural Analogues

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Applications Synthesis Yield Reference
4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target) 4-propoxy, 3-boronate 277.14 g/mol Cross-coupling intermediates N/A -
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-boronate 205.06 g/mol Pharmaceutical intermediates N/A
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 4-boronate, 2-CF₃ 273.12 g/mol Fluorinated drug candidates N/A
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-methoxy, 5-boronate 249.12 g/mol Fluorescent probes N/A
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 3-boronate, 5-Br (pyrrolopyridine) 339.04 g/mol Kinase inhibitor synthesis Market data
tert-Butyl-4-(dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate 2-SiMe₃, 4-boronate (pyrrolidine) 369.34 g/mol Hydrogenation substrates 36%

Key Observations:

  • Substituent Position and Reactivity : The target compound’s 3-boronate and 4-propoxy substituents balance steric hindrance and electronic effects, making it suitable for coupling reactions. In contrast, 2-methoxy-5-boronate pyridine () exhibits red-shifted fluorescence due to electron-donating methoxy groups, enabling its use in H₂O₂ sensing .
  • Steric Effects : Bulky substituents (e.g., trimethylsilyl in ) lower synthetic yields (36% vs. 95% for less hindered analogs) due to hindered reaction kinetics .

Biological Activity

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H22BNO3C_{14}H_{22}BNO_3, with a molecular weight of approximately 273.14 g/mol. The unique structure of the compound includes a pyridine ring and a dioxaborolane moiety, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play key roles in signal transduction and are involved in various physiological processes. The compound has been studied for its agonistic and antagonistic effects on specific GPCRs, particularly those associated with neurotransmitter modulation.

Key Findings:

  • Histamine Receptors : Research indicates that derivatives of this compound may modulate histamine receptors (H3R and H4R), which are implicated in cognitive functions and inflammatory responses. The interaction with these receptors may lead to therapeutic effects in conditions such as Alzheimer's disease and allergies .
  • Neurotransmitter Release : The compound's ability to influence neurotransmitter release (e.g., GABA and dopamine) suggests potential applications in treating mood disorders and neurodegenerative diseases .

Biological Activity Data

Biological Target Effect Reference
H3 ReceptorAntagonist
H4 ReceptorModulator
Neurotransmitter ReleaseEnhancer

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cognitive Disorders : A study demonstrated that compounds similar to 4-propoxy derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling through H3R antagonism .
  • Allergic Responses : Another investigation noted the efficacy of dioxaborolane derivatives in reducing inflammation and itchiness in models of atopic dermatitis through H4R modulation .

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential. Studies suggest a low toxicity level at therapeutic doses; however, further long-term studies are necessary to establish comprehensive safety data .

Q & A

Q. What are the recommended storage conditions for 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to ensure stability?

  • Methodological Answer : Store the compound in a dry, sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C. Moisture and oxygen can hydrolyze the boronic ester, leading to decomposition. Avoid exposure to heat sources (P210: "Keep away from heat/sparks/open flames" ). Use desiccants in storage areas and monitor humidity levels (<40% RH). For long-term stability, consider aliquoting to minimize repeated exposure to air.

Q. What are the key spectroscopic characteristics used to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • 1H/13C NMR : Look for signals corresponding to the pyridine ring (δ ~7.5–8.5 ppm for aromatic protons) and the propoxy group (δ ~1.0–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH2). The dioxaborolane ring protons appear as a singlet near δ ~1.3 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (calculated via ).
  • Infrared Spectroscopy (IR) : B-O stretching vibrations (~1350–1310 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer : The compound is typically synthesized via:
  • Miyaura Borylation : Reacting 3-bromo-4-propoxypyridine with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester?

  • Methodological Answer : Optimization parameters include:
  • Catalyst System : Pd(PPh3)4 or PdCl2(dtbpf) for electron-rich aryl halides.
  • Solvent/Base : Use toluene/EtOH (3:1) with Na2CO3 or Cs2CO3 for mild conditions. For sterically hindered partners, switch to THF and K3PO4 .
  • Temperature : 60–90°C, monitored by TLC or GC-MS.

Table 1 : Example Reaction Conditions

ComponentDetailsReference
CatalystPd(PPh3)4 (2 mol%)
BaseCs2CO3 (2 equiv)
SolventToluene/EtOH (3:1)
Reaction Time12–24 hours

Q. What analytical techniques are most effective in resolving discrepancies in NMR data for this compound?

  • Methodological Answer : Discrepancies (e.g., split peaks, unexpected shifts) may arise from residual solvents, rotamers, or impurities. Address via:
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the propoxy group) by analyzing spectra at 25°C vs. 50°C .
  • Elemental Analysis : Verify purity (>95%) and rule out hygroscopic degradation .

Q. How does the propoxy substituent influence the reactivity of the boronic ester group in cross-coupling reactions?

  • Methodological Answer : The electron-donating propoxy group at the 4-position:
  • Enhances Stability : Reduces Lewis acidity of the boron center, minimizing protodeboronation .
  • Modulates Reactivity : Steric hindrance from the propoxy chain may slow coupling with bulky partners. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Solubility : Improves solubility in polar aprotic solvents (DMF, DMSO), aiding homogeneous reaction conditions .

Safety and Handling Considerations

  • Critical Precautions :
    • Use PPE (gloves, goggles) and work in a fume hood (P201: "Obtain special instructions before use" ).
    • In case of skin contact, wash immediately with water (P302+P352: "IF ON SKIN: Wash with plenty of soap and water" ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.